3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H7NOS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-10-4-8(13-6)7-2-3-12-9(7)5-11/h2-5H,1H3 |
InChI Key |
PMSJXBIMKIKPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Bromo Thiophene Intermediate
The thiophene backbone is first functionalized with an α-bromo acetyl group at position 3. Bromination of 3-acetylthiophene-2-carbaldehyde using bromine (Br₂) in acetic acid at room temperature yields 3-(2-bromoacetyl)thiophene-2-carbaldehyde. The reaction proceeds via electrophilic substitution, with acetic acid stabilizing the intermediate oxonium ion.
Key Data:
Cyclocondensation with Thiourea Derivatives
The α-bromo intermediate reacts with thiourea or substituted thioamides to form the thiazole ring. For 2-methylthiazole, N-methylthiourea is employed. The reaction occurs in refluxing acetone or acetic acid, depending on the thiocarbonyl compound’s solubility.
Mechanism:
- Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoacetyl group.
- Intramolecular cyclization via elimination of HBr, forming the thiazole ring.
Key Data:
- Reagents: N-Methylthiourea (1.1 equiv), acetone (reflux)
- Conditions: 60°C, 6 hours
- Yield: 62–74% (based on)
Suzuki-Miyaura Cross-Coupling for Thiazole-Thiophene Conjugation
Suzuki-Miyaura coupling enables the union of pre-formed thiazole and thiophene boronic esters. This method offers superior regiocontrol, especially for late-stage diversification.
Preparation of Thiazole Boronic Ester
5-Bromo-2-methyl-1,3-thiazole is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the corresponding boronic ester.
Key Data:
Coupling with Halogenated Thiophene Carbaldehyde
3-Bromothiophene-2-carbaldehyde undergoes cross-coupling with the thiazole boronic ester under mild basic conditions (e.g., K₂CO₃) in a tetrahydrofuran/water mixture.
Key Data:
- Reagents: 3-Bromothiophene-2-carbaldehyde (1.0 equiv), thiazole boronic ester (1.2 equiv)
- Conditions: 80°C, 12 hours
- Yield: 68–72%
Cyclocondensation of Mercaptoacetaldehyde Derivatives
Adapted from patented methodologies, this approach constructs the thiophene ring while introducing the thiazole substituent in a single pot.
Reaction of Mercaptoacetaldehyde with Methyl Vinyl Ketone
Mercaptoacetaldehyde dimer reacts with methyl vinyl ketone in the presence of a base (e.g., KOH) to form a 3-oxobutylmercaptoacetaldehyde intermediate. Acid-catalyzed cyclization (HCl, ethanol) yields 3-methylthiophene-2-carbaldehyde, which is subsequently functionalized with a thiazole group.
Key Data:
- Cyclization Catalyst: HCl (conc.), ethanol
- Temperature: Reflux (78°C)
- Yield (Thiophene): 65% (as per)
Oxidation of Alcohol Precursors
The aldehyde group is introduced via oxidation of a hydroxymethyl intermediate. This two-step process avoids direct formylation, which can be low-yielding.
Synthesis of 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-methanol
The alcohol precursor is prepared by reducing 3-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbonitrile using lithium aluminum hydride (LiAlH₄).
Oxidation to Aldehyde
Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the primary alcohol to the aldehyde without over-oxidizing the thiazole sulfur.
Key Data:
- Oxidizing Agent: MnO₂ (5.0 equiv)
- Conditions: 25°C, 24 hours
- Yield: 81%
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atoms in the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, thiazole-containing compounds are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved would depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Thiophene-Thiazole Frameworks
Several structurally related compounds share the thiophene-thiazole backbone but differ in substituents and functional groups. Key examples from the literature include:
Key Observations :
- Electronic Effects: The aldehyde group in the target compound (δ ~9.8–10.0 in 1H-NMR) is a strong electron-withdrawing group, contrasting with electron-donating substituents (e.g., diphenylamino in 6b), which downfield-shift aromatic protons .
- Thermal Stability : Bulky substituents (e.g., carbazole in 6a) increase melting points (140–145°C) compared to smaller groups (6b: 75–80°C), suggesting enhanced crystallinity .
Bioactive Thiazole-Containing Analogues
- MTEP (mGlu5 antagonist) : 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine shares the 2-methylthiazole motif but lacks the thiophene-carbaldehyde group. It shows anxiolytic effects via mGlu5 receptor modulation .
- MPEP: 2-Methyl-6-(phenylethynyl)pyridine, another mGlu5 antagonist, demonstrates how thiazole/aryl hybrids can target CNS disorders .
Divergence : The target compound’s aldehyde group offers a reactive handle for forming Schiff bases or hydrazones, which could enhance drug-likeness compared to MTEP/MPEP’s acetylene or pyridine groups .
Thiazolylmethylcarbamate Derivatives
Compounds like those in (e.g., thiazol-5-ylmethyl carbamates) highlight the versatility of thiazole in medicinal chemistry. However, their carbamate linkages and complex stereochemistry contrast with the target compound’s simplicity, which may favor synthetic scalability .
Biological Activity
3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₇NOS₂
- Molecular Weight : 209.29 g/mol
- CAS Number : 2091842-44-1
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens.
In Vitro Studies
A study conducted on similar thiazole derivatives revealed promising antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.25 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Similar Thiazole Derivative | 0.0048 | E. coli |
| Similar Thiazole Derivative | 0.0195 | Bacillus mycoides |
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies
- Inhibition of Cancer Cell Proliferation : Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 12.27 μM to 31.64 μM against DNA gyrase, a critical enzyme for bacterial DNA replication .
- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets such as topoisomerases and kinases, leading to cell death .
Safety and Toxicity
The hemolytic activity of thiazole derivatives is an important consideration for their therapeutic use. Studies indicate that these compounds exhibit low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile compared to standard cytotoxic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves condensation reactions between thiophene-2-carbaldehyde derivatives and 2-methyl-1,3-thiazole precursors. For analogous compounds (e.g., thiazole carbaldehydes), optimization includes using catalysts like copper chloride and controlling temperature (e.g., 60–80°C) to enhance yield . Solvent selection (e.g., DMF or ethanol) and stoichiometric ratios of reactants are critical variables. Pilot-scale synthesis may employ continuous flow reactors to improve reproducibility .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Answer : Key techniques include:
- 1H/13C NMR : Assigning peaks for the thiophene and thiazole moieties (e.g., δ ~7.0–9.0 ppm for aromatic protons) .
- X-ray crystallography : Using SHELX software for structure refinement, particularly for resolving bond angles and torsional strain in the thiazole-thiophene linkage .
- Mass spectrometry (MS) : High-resolution MS (e.g., EI or ESI) confirms molecular weight (e.g., [M+] peaks) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer : Mandatory measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate halogenated waste (due to thiazole/thiophene rings) and collaborate with certified waste management services .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-withdrawing effect can be modeled to assess its impact on thiazole ring reactivity . Molecular docking studies may also evaluate interactions with biological targets (e.g., enzymes) .
Q. How can contradictory data in spectroscopic analysis be resolved when characterizing derivatives?
- Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Multi-technique validation : Cross-checking with IR, UV-Vis, or elemental analysis. For instance, elemental analysis (C, H, N, S) can resolve ambiguities in molecular composition .
- Crystallographic confirmation : Single-crystal X-ray diffraction provides definitive structural evidence, especially for regioisomeric byproducts .
Q. What strategies are effective in designing derivatives with enhanced biological activity based on structure-activity relationships (SAR)?
- Answer : SAR-driven approaches include:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF3) at the thiazole 2-position to enhance metabolic stability .
- Hybrid scaffolds : Conjugating the thiophene-carbaldehyde moiety with pharmacophores like sulfonamides or pyrazines to target specific enzymes .
- Bioisosteric replacement : Replacing the thiophene ring with furan or oxadiazole to optimize solubility .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
